6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Description
6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is an imidazo[1,2-a]pyridine derivative characterized by a carbaldehyde group at position 3, a methyl group at position 6, and a 3-nitrophenyl substituent at position 2. Its molecular formula is C₁₄H₁₁N₃O₂, with an average molecular mass of 253.26 g/mol and a monoisotopic mass of 253.085127 g/mol . The compound’s ChemSpider ID is 538862, and it is recognized for its role as a synthetic intermediate in medicinal chemistry, particularly in the development of bioactive molecules like zolpidem analogs . The 3-nitro group on the phenyl ring contributes to its electronic properties, making it reactive in condensation reactions, such as Schiff base formation .
Properties
IUPAC Name |
6-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-10-5-6-14-16-15(13(9-19)17(14)8-10)11-3-2-4-12(7-11)18(20)21/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZQPONHDWXWTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2C=O)C3=CC(=CC=C3)[N+](=O)[O-])C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine and an α-haloketone, under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.
Nitration of the Phenyl Ring: The nitrophenyl group can be introduced through nitration reactions using nitric acid and sulfuric acid.
Formylation: The formyl group can be introduced using formylating agents like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride, acidic conditions.
Substitution: Halogenating agents (e.g., chlorine or bromine), nitrating agents (e.g., nitric acid and sulfuric acid).
Major Products
Oxidation: 6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 6-Methyl-2-(3-aminophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde.
Substitution: Various halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit promising anticancer properties. Specifically, 6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has been studied for its ability to inhibit specific cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death.
Mechanism of Action
The compound's mechanism involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, it has shown inhibitory effects on protein kinases that are often overexpressed in tumors. This suggests potential as a lead compound in the development of new anticancer drugs.
Synthetic Organic Chemistry
Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, facilitating the synthesis of more complex molecules. Researchers have utilized this compound to synthesize novel heterocyclic compounds with enhanced biological activities.
Reactions and Transformations
The aldehyde functionality is particularly useful in condensation reactions, such as the formation of imines and other derivatives. These transformations are essential in developing compounds with potential pharmacological applications.
Materials Science
Fluorescent Materials
Recent studies have explored the use of this compound in creating fluorescent materials. The compound's unique structure contributes to its photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.
Nanocomposites Development
In materials science, this compound has been integrated into nanocomposite materials to enhance their mechanical and thermal properties. The incorporation of imidazo[1,2-a]pyridine derivatives into polymer matrices has shown improved performance characteristics, which could be beneficial for various industrial applications.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Anticancer Properties of Imidazo[1,2-a]pyridine Derivatives | Medicinal Chemistry | Demonstrated significant apoptosis induction in cancer cell lines through caspase activation. |
| Synthesis of Novel Heterocycles Using this compound | Synthetic Organic Chemistry | Developed multiple derivatives with enhanced biological activity through condensation reactions. |
| Development of Fluorescent Nanocomposites | Materials Science | Achieved improved mechanical properties and fluorescence characteristics suitable for OLED applications. |
Mechanism of Action
The mechanism of action of 6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitrophenyl group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Substituted Phenyl Derivatives at Position 2
Key Insights :
- Nitro vs. Methyl/Methoxy Groups : The 3-nitro group (electron-withdrawing) increases electrophilicity at the carbaldehyde, facilitating nucleophilic additions (e.g., with amines to form imines) . In contrast, 4-methyl or 4-methoxy substituents (electron-donating) enhance steric bulk and lipophilicity, favoring interactions in hydrophobic biological targets .
Halogen-Substituted Derivatives
Key Insights :
Methyl-Substituted Variants
Key Insights :
- Methyl Group Positioning : Methyl at position 6 (vs. 7) minimizes steric interference, preserving carbaldehyde reactivity for downstream derivatization .
- Solubility vs. Reactivity : Increased methyl substitution enhances solubility but may reduce electrophilicity at the carbaldehyde, necessitating optimized reaction conditions .
Biological Activity
6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, a compound belonging to the imidazo[1,2-a]pyridine family, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula: C13H10N4O2
- Molecular Weight: 246.25 g/mol
- CAS Number: 727976-06-9
Biological Activities
The biological activities of this compound include:
1. Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant anti-inflammatory effects. In particular, one study indicated that related compounds suppress the NF-κB and STAT3 signaling pathways in cancer cell lines (MDA-MB-231 and SKOV3), suggesting potential for anti-cancer therapies through inflammation modulation .
| Compound | Cell Line | Mechanism | Effect |
|---|---|---|---|
| MIA (related derivative) | MDA-MB-231 | Suppression of NF-κB and STAT3 | Anti-inflammatory |
| MIA (related derivative) | SKOV3 | Inhibition of inflammatory cytokines | Reduced inflammation |
2. Anticancer Properties
Imidazo[1,2-a]pyridine derivatives have shown promising results in inhibiting cancer cell proliferation. The compound's structural features contribute to its ability to target various cancer pathways. For instance, molecular docking studies suggest that these compounds can effectively bind to key proteins involved in tumor growth .
Case Studies
Case Study 1: Anti-inflammatory Effects
In a controlled laboratory setting, the anti-inflammatory effects of a similar imidazo compound were tested using ELISA and qPCR methods to assess cytokine levels and gene expression changes. The results indicated a significant reduction in IL-6 levels, highlighting the compound's potential as an anti-inflammatory agent .
Case Study 2: Anticancer Efficacy
A study evaluating the anticancer effects of imidazo derivatives found that certain modifications to the imidazo structure enhanced cytotoxicity against breast cancer cells. The compound's interaction with NF-κB pathways was pivotal in its mechanism .
Structure-Activity Relationship (SAR)
The SAR analysis of imidazo[1,2-a]pyridine compounds indicates that:
- Substituents on the nitrogen and carbon atoms significantly influence biological activity.
- Electron-withdrawing groups enhance anticancer potency.
- The presence of nitro groups is often associated with increased anti-inflammatory activity.
Q & A
Q. What is the molecular structure of 6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, and how is it characterized?
The compound features an imidazo[1,2-a]pyridine core with a methyl group at position 6, a 3-nitrophenyl group at position 2, and a carbaldehyde group at position 3. Key characterization techniques include:
- NMR spectroscopy (1H and 13C) to assign hydrogen and carbon environments, particularly the aldehyde proton (δ ~9.8–10.2 ppm) .
- IR spectroscopy to identify functional groups (e.g., aldehyde C=O stretch at ~1720 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (C₁₆H₁₂N₃O₃; theoretical 294.0878 g/mol) and purity .
Q. What are common synthetic routes for preparing this compound?
Synthesis typically involves:
- Condensation reactions : Reacting 2-aminopyridine derivatives with substituted benzaldehydes (e.g., 3-nitrobenzaldehyde) under acidic conditions (e.g., POCl₃/DMF) to form the imidazo[1,2-a]pyridine core .
- Vilsmeier-Haack reaction : Introducing the carbaldehyde group via treatment with DMF and POCl₃ at 0–10°C, followed by reflux .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .
Q. How can researchers assess the preliminary biological activity of this compound?
Initial screening involves:
- In vitro assays : Testing against bacterial/fungal strains (e.g., E. coli, C. albicans) using broth microdilution to determine MIC values .
- Anticancer activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to evaluate cytotoxicity .
- Solubility optimization : Co-solvents (e.g., DMSO/PBS mixtures) or β-cyclodextrin inclusion complexes to enhance bioavailability .
Advanced Research Questions
Q. How can synthesis yields be optimized for this compound?
Yield optimization strategies include:
- Reagent stoichiometry : Adjusting molar ratios of 2-aminopyridine and 3-nitrobenzaldehyde (1:1.2 recommended) to minimize side products .
- Catalyst screening : Testing Lewis acids (e.g., In(OTf)₃) to accelerate cyclization .
- Microwave-assisted synthesis : Reducing reaction time from hours to minutes while maintaining >80% yield .
Q. How are contradictions in spectral data resolved during structural elucidation?
Discrepancies (e.g., unexpected NMR shifts) are addressed via:
Q. What structure-activity relationship (SAR) insights guide modification of this compound for enhanced bioactivity?
Key SAR considerations:
- Nitrophenyl position : The 3-nitro group enhances electron-withdrawing effects, improving interactions with microbial enzymes .
- Methyl substitution : A 6-methyl group increases lipophilicity, enhancing membrane permeability in cancer cells .
- Carbaldehyde replacement : Substituting with carboxamide or ester groups alters target selectivity (e.g., kinase vs. protease inhibition) .
Q. What computational methods predict the compound’s reactivity and target interactions?
Advanced approaches include:
- Molecular docking : Using AutoDock Vina to model binding poses with cytochrome P450 or DNA gyrase .
- DFT calculations : Analyzing frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- MD simulations : Assessing stability of ligand-protein complexes over 100-ns trajectories in explicit solvent .
Q. How can contradictory bioactivity data across studies be systematically analyzed?
Resolve discrepancies via:
- Dose-response curves : Re-evaluating IC₅₀ values under standardized conditions (e.g., pH, serum content) .
- Meta-analysis : Aggregating data from PubChem and ChEMBL to identify trends in potency against specific targets .
- Off-target profiling : Screening against kinase panels or GPCR libraries to rule out nonspecific effects .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Optimized Synthesis
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Temperature | 80°C (reflux) | |
| Catalyst | POCl₃/DMF (Vilsmeier-Haack) | |
| Purification Solvent | Ethyl acetate/hexane (3:7) | |
| Yield | 65–75% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
